REACTION_CXSMILES
|
[C:1]([OH:11])(=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[CH:12]1[CH:17]=[C:16](O)[C:15]([S:19]([O-:22])(=[O:21])=[O:20])=[CH:14][CH:13]=1.[Na+:23].C(O)(C(F)(F)F)=O.C(OC(C(F)(F)F)=O)(C(F)(F)F)=O>>[C:1]([O:11][C:12]1[CH:17]=[CH:16][C:15]([S:19]([O-:22])(=[O:21])=[O:20])=[CH:14][CH:13]=1)(=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[Na+:23] |f:1.2,5.6|
|
Name
|
|
Quantity
|
4.45 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
|
Type
|
CUSTOM
|
Details
|
the resulting slurry was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 300 ml, round-bottom flask with a nitrogen inlet and a magnetic stir bar was flushed with nitrogen for ten minutes
|
Type
|
CUSTOM
|
Details
|
was sealed with a septum
|
Type
|
CUSTOM
|
Details
|
cap
|
Type
|
TEMPERATURE
|
Details
|
while being cooled by an ice-water bath
|
Type
|
CUSTOM
|
Details
|
was made via syringe
|
Type
|
DISSOLUTION
|
Details
|
Within one minute the slurry is dissolved
|
Duration
|
1 min
|
Type
|
CUSTOM
|
Details
|
to yield a homogeneous solution
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
yielding a white solid
|
Type
|
WASH
|
Details
|
that was washed with 100 ml of acetone
|
Type
|
CUSTOM
|
Details
|
collected on a Buchner funnel
|
Type
|
CUSTOM
|
Details
|
The resulting white solid was dried under reduced pressure
|
Reaction Time |
5 min |
Name
|
sodium 4-(nonanoyloxy)benzene-sulfonate
|
Type
|
product
|
Smiles
|
C(CCCCCCCC)(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.9 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |